molecular formula C17H14N2O2S B5035433 3-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

3-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5035433
M. Wt: 310.4 g/mol
InChI Key: KJFAXPIVZKKTNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of thiazole derivatives often involves condensation reactions, cyclization, and substitutions in the presence of catalysts. For instance, compounds similar to "3-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide" can be synthesized by reacting specific halogenated precursors with thiazole-containing compounds under controlled conditions, demonstrating the versatility and adaptability of synthetic routes for thiazole derivatives (Naresh et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and sometimes crystallography. The presence of a thiazole ring significantly influences the electronic distribution and overall stability of the molecule. Related compounds have been studied for their molecular geometry, showcasing the importance of substituents in determining the molecular conformation and the potential for intermolecular interactions (Demir et al., 2012).

Mechanism of Action

Safety and Hazards

This involves understanding the safety measures needed when handling the compound and the potential hazards it may pose to health and the environment .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or discover new functionalities .

properties

IUPAC Name

3-phenylmethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(19-17-18-9-10-22-17)14-7-4-8-15(11-14)21-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFAXPIVZKKTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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